molecular formula C26H29ClN2O5S B2508832 Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216731-03-1

Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2508832
CAS No.: 1216731-03-1
M. Wt: 517.04
InChI Key: SJQFBGYFIIFFRO-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1216731-03-1) is a synthetic small molecule characterized by a tetrahydrothienopyridine core substituted with a benzyl group at position 6, a 3,4-dimethoxybenzamido moiety at position 2, and an ethyl carboxylate at position 2. Its molecular formula is C₂₆H₂₉ClN₂O₅S (molecular weight: 517.0 g/mol). The compound is primarily used in pharmaceutical research, with safety protocols emphasizing precautions against acute toxicity (oral, skin, eye) and respiratory irritation .

Properties

IUPAC Name

ethyl 6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S.ClH/c1-4-33-26(30)23-19-12-13-28(15-17-8-6-5-7-9-17)16-22(19)34-25(23)27-24(29)18-10-11-20(31-2)21(14-18)32-3;/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQFBGYFIIFFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1215851-18-5) is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C26H29ClN2O5SC_{26}H_{29}ClN_2O_5S, with a molecular weight of 517.0 g/mol. Its structure includes a thieno[2,3-c]pyridine core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₂O₄S
Molecular Weight517.0 g/mol
CAS Number1215851-18-5

Anticancer Activity

Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis through pathways such as the mitochondrial pathway and caspase activation .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Analgesic Activity

The compound has also been evaluated for analgesic effects. Experimental models suggest that it may exert pain-relieving effects comparable to standard analgesics by modulating pain pathways in the central nervous system .

Study 1: Anticancer Mechanism

A study focused on the anticancer mechanism revealed that derivatives similar to Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation. The study utilized various cancer cell lines to demonstrate efficacy .

Study 2: Anti-inflammatory Pathways

In another investigation into its anti-inflammatory effects, researchers found that the compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a decrease in nitric oxide (NO) production and reduced expression of cyclooxygenase-2 (COX-2) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of thieno[2,3-c]pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis .

Neuroprotective Properties

Research indicates that ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may exhibit neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-c]pyridine significantly reduced the viability of breast cancer cells in vitro. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 15 µM .

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate led to a significant reduction in paw swelling and joint inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia .

Data Tables

Application Mechanism of Action Study Reference
AnticancerInhibition of kinase activity
Anti-inflammatoryInhibition of COX and LOX
NeuroprotectiveProtection against oxidative stress

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsKey Observations
Ester Hydrolysis Aqueous NaOH (1–2 M), refluxCarboxylic acid derivativeYields the free carboxylic acid, critical for further functionalization.
Amide Hydrolysis Concentrated HCl (6 M), 100°C3,4-Dimethoxybenzoic acid + amine derivativeRequires prolonged heating; the benzamido group resists mild hydrolysis.

Nucleophilic Substitution

The thieno[2,3-c]pyridine core participates in nucleophilic attacks, particularly at the sulfur or nitrogen atoms:

  • Displacement at Sulfur :
    Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) leads to alkylation at the sulfur atom, forming sulfonium intermediates.

  • Amide Functionalization :
    The 3,4-dimethoxybenzamido group undergoes substitution with primary amines under coupling agents (e.g., EDC/HOBt), producing secondary amides.

Reduction and Hydrogenation

Catalytic hydrogenation targets the tetrahydrothienopyridine ring and benzyl group:

ReactionConditionsOutcome
Benzyl Group Reduction H₂ (1–3 atm), Pd/C catalystDebenzylation to yield primary amine derivatives
Ring Saturation H₂, Raney NiFurther saturation of the thienopyridine ring is limited due to steric hindrance .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydrothienopyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound: Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 6-Benzyl
- 2-(3,4-Dimethoxybenzamido)
- 3-Ethyl carboxylate
C₂₆H₂₉ClN₂O₅S 517.0 Acute toxicity (H302, H315, H319, H335)
Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1215851-18-5) - 6-Benzyl
- 2-(2,4-Dimethoxybenzamido)
C₂₆H₂₉ClN₂O₅S 517.0 Structural isomer; methoxy positional variation may alter receptor binding
Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1215624-62-6) - 6-Benzyl
- 2-(3,5-Dimethoxybenzamido)
C₂₆H₂₉ClN₂O₅S 517.0 Symmetric methoxy substitution; potential differences in solubility
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 24237-54-5) - 2-Amino
- 6-Benzyl
C₁₇H₂₀N₂O₂S 316.42 Simpler structure; lower molecular weight; no benzamido group
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1329638-97-2) - 6-Isopropyl
- 2-(2-Phenoxybenzamido)
C₂₆H₂₉ClN₂O₄S 501.04 Bulky phenoxy group; altered lipophilicity

Key Observations:

Substituent Positional Effects: The 3,4-dimethoxybenzamido group in the target compound contrasts with 2,4- or 3,5-dimethoxy isomers in analogs . Replacement of benzyl with isopropyl (CAS: 1329638-97-2) reduces aromaticity, impacting membrane permeability .

Safety Profiles: The hydrochloride salt form (target compound) introduces higher polarity and hygroscopicity compared to non-salt analogs (e.g., CAS: 24237-54-5), necessitating stringent handling protocols .

The 3,4-dimethoxy group may enhance hydrogen bonding with enzyme active sites compared to simpler amino derivatives.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates. Key steps include:

  • Amide coupling : Reacting 3,4-dimethoxybenzoyl chloride with a tetrahydrothieno[2,3-c]pyridine precursor under anhydrous conditions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are used to enhance solubility and reaction efficiency .
  • Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Analytical validation via HPLC and NMR is critical .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Answer:
Discrepancies in crystallographic data (e.g., bond-length anomalies or disorder) require:

  • Refinement tools : SHELXL (from the SHELX suite) is used for small-molecule refinement, leveraging high-resolution data and twin-law corrections for twinned crystals .
  • Validation metrics : Cross-checking R-factors, electron density maps, and Hirshfeld surface analysis to identify misplaced atoms.
  • Complementary techniques : Pair X-ray diffraction with solid-state NMR or computational modeling (DFT) to validate ambiguous regions .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies proton environments and confirms substituent positions (e.g., benzyl and dimethoxy groups) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects byproducts .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~553) .

Advanced: How can researchers optimize synthetic yields when scaling up reactions?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., stoichiometry, solvent ratios) and identify optimal conditions .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, minimizing over-reaction .
  • Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) improves recovery of intermediates, while flow chemistry reduces batch variability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
  • Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent degradation .

Advanced: How can contradictory biological activity data (e.g., IC50 variability) be addressed in target validation?

Answer:

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase targets) using fluorescence polarization and calorimetry to rule out assay artifacts .
  • Structural analogs : Synthesize derivatives (e.g., replacing dimethoxy groups with methylsulfonyl) to probe structure-activity relationships .
  • Cellular context : Test activity in physiologically relevant cell lines (e.g., primary vs. immortalized) to account for metabolic differences .

Basic: What are the compound’s key physicochemical properties relevant to drug discovery?

Answer:

  • LogP : Estimated at ~3.2 (via HPLC retention time), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<10 µM), necessitating formulation with cyclodextrins or lipid nanoparticles .
  • Stability : Susceptible to hydrolysis in acidic conditions (pH <5), requiring pH-adjusted buffers for in vitro studies .

Advanced: What computational methods are effective for predicting this compound’s reactivity in biological systems?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) and predict binding affinities .
  • QM/MM calculations : Combine quantum mechanics (for active-site interactions) and molecular mechanics (for protein dynamics) to refine docking poses .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC for decomposition products .
  • Lyophilization : Test freeze-dried formulations for long-term stability (>12 months) at –80°C .

Advanced: What strategies mitigate synthetic challenges in introducing the 3,4-dimethoxybenzamido group?

Answer:

  • Protecting groups : Temporarily protect reactive amines (e.g., Boc) during benzamido coupling to prevent side reactions .
  • Catalytic additives : Use HOBt/DMAP to accelerate acylation and reduce racemization .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 hrs) while maintaining >90% yield .

Basic: What are the best practices for documenting and reproducing synthetic procedures?

Answer:

  • Detailed logs : Record exact equivalents, solvent batches, and equipment calibration data .
  • Open-source tools : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .
  • Collaborative validation : Share protocols with independent labs to confirm reproducibility .

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